

Commercial Sources and Research Applications of 11-Ketoprogesterone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **11-Ketoprogesterone**

Cat. No.: **B144819**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for purchasing **11-Ketoprogesterone**, alongside detailed application notes and experimental protocols for its use in research settings. The information is intended to guide researchers in sourcing this key steroid intermediate and to provide standardized methods for its application in studying steroid metabolism and related pathologies.

Commercial Availability of 11-Ketoprogesterone

11-Ketoprogesterone is available from a range of commercial suppliers, primarily as a research-grade chemical or a certified reference material. The quality and available quantities can vary between suppliers, and some may offer custom synthesis for larger amounts. Below is a comparative summary of commercial sources.

Supplier	Catalog Number	Purity	Available Quantities	Notes
Smolecule	S592344	Not specified; sold for research	In Stock	General research use.[1]
Axios Research	-	Reference Standard	Inquiry required	For analytical method development and quality control.[2]
HTS Biopharma	HTS-P-062KP	Not specified	Custom Synthesis	Offered as a pharmaceutical reference standard.[3]
Simson Pharma Ltd.	P350042	High Purity	Custom Synthesis	Accompanied by a Certificate of Analysis.
Sigma-Aldrich	PHR2563	Certified Reference Material	100 mg	Produced in accordance with ISO 17034 and ISO/IEC 17025. [4][5]
Alkali Scientific	PHR2563-100MG	Certified Reference Material	100 mg	Distributed from MilliporeSigma (Sigma-Aldrich). [6]
LGC Standards	MM0222.12	Reference Material	25 mg, 100 mg	Characterized in accordance with ISO 17025.[7]
Klivon	-	>90% HPLC	Inquiry required	Comes with a detailed Certificate of Analysis.[8]

Cleanchem	-	Impurity Reference Standard	Custom Synthesis	Provided with comprehensive characterization data. ^[9]
Chemicea Pharma	CP-P133073	Not specified	Custom Synthesis	Inquiry required for pack size and quantity.
MedChemExpress	-	High Purity	Inquiry required	Also offers isotope-labeled and GMP grade compounds.
ChemicalBook	-	Not specified	Inquiry required	Lists multiple suppliers.

Application Notes: The Role of 11-Ketoprogesterone in Steroid Metabolism

11-Ketoprogesterone is a crucial intermediate in the "backdoor" pathway of androgen synthesis, a metabolic route that bypasses the conventional testosterone-mediated production of dihydrotestosterone (DHT). This pathway is of significant interest in various physiological and pathological conditions, including congenital adrenal hyperplasia (CAH), polycystic ovary syndrome (PCOS), and castration-resistant prostate cancer.^[1]

In the backdoor pathway, progesterone is first hydroxylated to 11 β -hydroxyprogesterone, which is then oxidized to **11-Ketoprogesterone** by the enzyme 11 β -hydroxysteroid dehydrogenase type 2 (11 β -HSD2). Subsequently, **11-Ketoprogesterone** can be further metabolized to the potent androgen 11-ketodihydrotestosterone (11KDHT). Understanding the kinetics and regulation of these enzymatic conversions is critical for elucidating the role of the backdoor pathway in both health and disease.

The following diagram illustrates the key steps in the backdoor androgen synthesis pathway involving **11-Ketoprogesterone**.

[Click to download full resolution via product page](#)

Backdoor Androgen Synthesis Pathway

Experimental Protocols

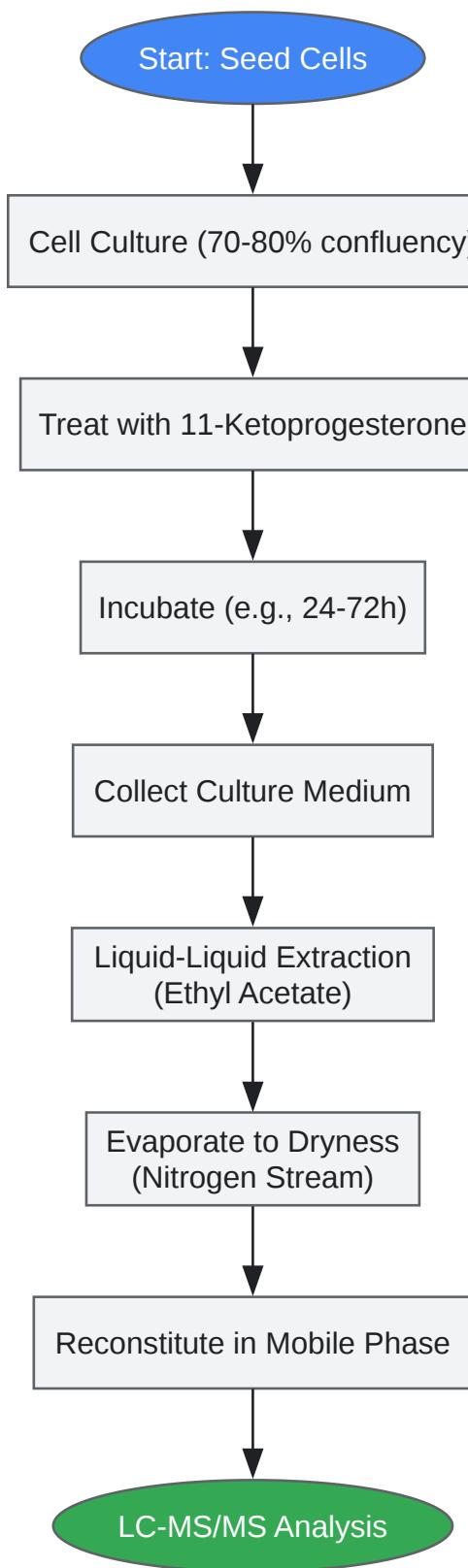
The following are detailed protocols for common experimental applications of **11-Ketoprogesterone**.

In Vitro Metabolism of 11-Ketoprogesterone in a Cell-Based Assay

This protocol describes a method to study the metabolism of **11-Ketoprogesterone** in a human cell line, such as HEK-293 (human embryonic kidney) or LNCaP (human prostate cancer), to identify its metabolites in the backdoor androgen pathway.

Materials:

- **11-Ketoprogesterone**
- HEK-293 or LNCaP cells
- Cell culture medium (e.g., DMEM for HEK-293, RPMI-1640 for LNCaP) supplemented with fetal bovine serum (FBS) and antibiotics
- Cell culture plates (6-well or 12-well)
- Solvent for **11-Ketoprogesterone** (e.g., ethanol or DMSO)
- Phosphate-buffered saline (PBS)
- Ethyl acetate
- Centrifuge tubes


- Nitrogen evaporator
- Acetonitrile/water/formic acid solution for reconstitution
- LC-MS/MS system

Procedure:

- Cell Culture: Culture HEK-293 or LNCaP cells in the appropriate medium until they reach 70-80% confluence.
- Steroid Treatment: Prepare a stock solution of **11-Ketoprogesterone** in ethanol or DMSO. Dilute the stock solution in a serum-free medium to the desired final concentration (e.g., 100 nM to 1 μ M).
- Incubation: Remove the culture medium from the cells and wash with PBS. Add the medium containing **11-Ketoprogesterone** to the cells. Incubate for a specified time course (e.g., 24, 48, or 72 hours).
- Steroid Extraction:
 - Collect the cell culture medium.
 - Add an equal volume of ethyl acetate to the medium in a centrifuge tube.
 - Vortex vigorously for 1-2 minutes.
 - Centrifuge at 2000 x g for 10 minutes to separate the phases.
 - Transfer the upper organic layer (ethyl acetate) to a new tube.
 - Repeat the extraction process on the aqueous layer to maximize recovery.
 - Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
- Sample Reconstitution: Reconstitute the dried steroid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 μ L of 50:50 acetonitrile:water with 0.1% formic acid).

- LC-MS/MS Analysis: Analyze the reconstituted sample using a validated LC-MS/MS method for the detection and quantification of **11-Ketoprogesterone** and its expected metabolites.

The following diagram outlines the general workflow for this cell-based assay.

[Click to download full resolution via product page](#)

Cell-Based Metabolism Workflow

Quantification of 11-Ketoprogesterone in Biological Samples by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of **11-Ketoprogesterone** in biological matrices such as cell culture media or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation and Reagents:

- High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole instrument).
- C18 analytical column suitable for steroid separation.
- Mobile phase A: Water with 0.1% formic acid.
- Mobile phase B: Acetonitrile or methanol with 0.1% formic acid.
- **11-Ketoprogesterone** certified reference standard.
- Internal standard (e.g., a stable isotope-labeled version of **11-Ketoprogesterone**).

Sample Preparation (Liquid-Liquid Extraction):

- To 200 μ L of the sample (e.g., serum or cell culture supernatant), add the internal standard.
- Add 1 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate or methyl tert-butyl ether).
- Vortex for 1-2 minutes.
- Centrifuge at 3000 x g for 10 minutes.
- Transfer the organic (upper) layer to a clean tube.
- Evaporate the solvent to dryness under a stream of nitrogen at room temperature.
- Reconstitute the residue in 100 μ L of the initial mobile phase composition.

LC-MS/MS Parameters:

- Chromatographic Separation:
 - Injection Volume: 10-20 μ L.
 - Flow Rate: 0.3-0.5 mL/min.
 - Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the steroid, followed by a re-equilibration step. The exact gradient will need to be optimized for the specific column and analytes.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for **11-Ketoprogesterone** and its internal standard must be determined by direct infusion and optimization.
 - Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve maximal signal intensity.

Data Analysis:

- Generate a calibration curve using the certified reference standard at a range of concentrations.
- Quantify the concentration of **11-Ketoprogesterone** in the samples by interpolating the peak area ratio of the analyte to the internal standard against the calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]
- 2. US2672467A - Process for the preparation of 6-hydroxy-11-keto-progesterone - Google Patents [patents.google.com]
- 3. The 11 β -hydroxyandrostenedione pathway and C11-oxy C21 backdoor pathway are active in benign prostatic hyperplasia yielding 11keto-testosterone and 11keto-progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Androgen backdoor pathway - Wikipedia [en.wikipedia.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. The “backdoor pathway” of androgen synthesis in human male sexual development | PLOS Biology [journals.plos.org]
- To cite this document: BenchChem. [Commercial Sources and Research Applications of 11-Ketoprogesterone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b144819#commercial-sources-for-purchasing-11-ketoprogesterone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com